molecular formula C17H14F2N4OS B4894563 [1-[(2,6-difluorophenyl)methyl]triazol-4-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone

[1-[(2,6-difluorophenyl)methyl]triazol-4-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone

Cat. No.: B4894563
M. Wt: 360.4 g/mol
InChI Key: WZROULZGVZGDQM-UHFFFAOYSA-N
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Description

[1-[(2,6-difluorophenyl)methyl]triazol-4-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone: is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their stability and biological activity . This particular compound features a triazole ring, a difluorophenyl group, and a thienopyridine moiety, making it a unique and versatile molecule.

Preparation Methods

The synthesis of [1-[(2,6-difluorophenyl)methyl]triazol-4-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes . The difluorophenyl group can be introduced via a Suzuki–Miyaura cross-coupling reaction, which is performed in an aqueous medium . The thienopyridine moiety is then synthesized and coupled with the triazole and difluorophenyl intermediates under specific reaction conditions to yield the final compound.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include diisopropylazodicarboxylate (DIAD) for the Mitsunobu reaction and various arylboronic acids for the Suzuki–Miyaura cross-coupling . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[1-[(2,6-difluorophenyl)methyl]triazol-4-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of carbonic anhydrase-II by binding to its active site . This interaction disrupts the enzyme’s function, leading to its inhibitory effects. The compound’s unique structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, enhancing its binding affinity .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

Compared to these compounds, [1-[(2,6-difluorophenyl)methyl]triazol-4-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone is unique due to its combination of a triazole ring, difluorophenyl group, and thienopyridine moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-[(2,6-difluorophenyl)methyl]triazol-4-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4OS/c18-13-2-1-3-14(19)12(13)9-23-10-15(20-21-23)17(24)22-6-4-16-11(8-22)5-7-25-16/h1-3,5,7,10H,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZROULZGVZGDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)C3=CN(N=N3)CC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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